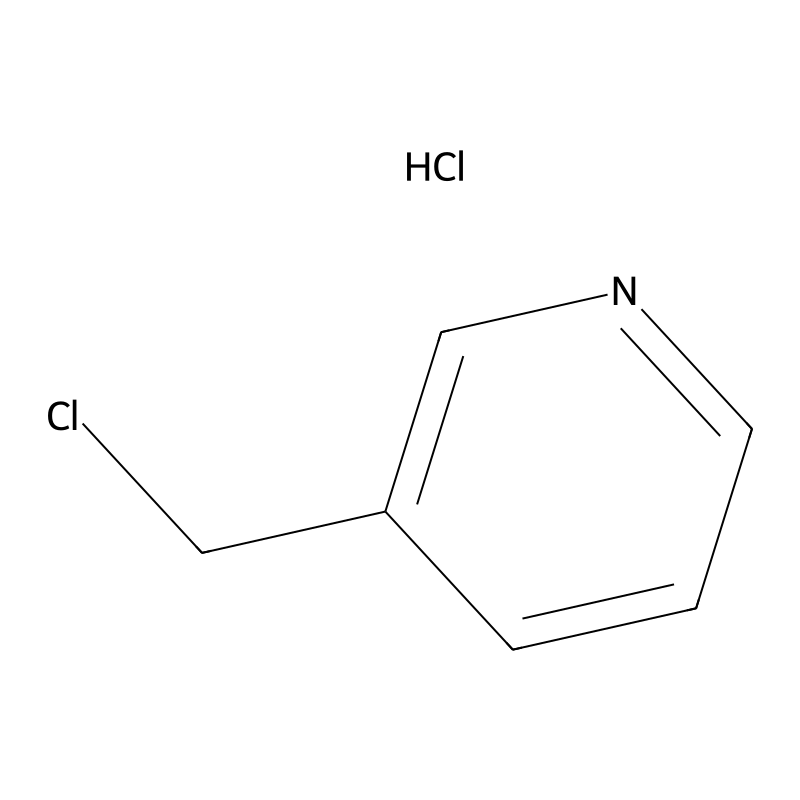

3-(Chloromethyl)pyridine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Synthesis of Functional Molecules:

3-(Chloromethyl)pyridine hydrochloride (3-CMPH) serves as a valuable building block in organic synthesis due to the presence of both a chloromethyl group and a pyridine ring. The chloromethyl group readily undergoes nucleophilic substitution reactions, allowing researchers to attach various functional groups to the molecule. This versatility makes 3-CMPH a key intermediate in the synthesis of diverse compounds with potential applications in medicinal chemistry, materials science, and other fields [].

Source for Pyridine Derivatives:

The pyridine ring in 3-CMPH can be further manipulated through various chemical transformations. This allows scientists to obtain a range of substituted pyridine derivatives, which are important heterocyclic compounds with numerous applications. Pyridine derivatives exhibit a wide variety of biological activities and are found in many pharmaceuticals and natural products [].

3-(Chloromethyl)pyridine hydrochloride is an organic compound characterized by the presence of a chloromethyl group attached to a pyridine ring, along with a hydrochloride component. Its molecular formula is , and it has a molecular weight of approximately 164.03 g/mol. The compound typically appears as a yellow to yellow-tan solid with a distinctive irritating odor and is hygroscopic in nature, meaning it readily absorbs moisture from the environment .

3-(Chloromethyl)pyridine hydrochloride is a suspected mutagen and carcinogen due to the presence of the chloromethyl group. It is also likely to be irritating to the skin, eyes, and respiratory system.

- Safety precautions:

- Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirator when handling the compound.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Wash hands thoroughly after handling.

This compound exhibits notable biological activities. It has been studied for its potential effects on cellular systems, including irritation of skin and mucous membranes upon exposure. Toxicological assessments indicate that it can be harmful if ingested or inhaled, causing symptoms such as respiratory irritation and gastrointestinal distress . Furthermore, research has suggested its involvement in complexation reactions with metal ions, which may influence its biological behavior .

The synthesis of 3-(chloromethyl)pyridine hydrochloride typically involves several steps:

- Oxidation: Starting with 3-methylpyridine as a raw material, it is oxidized using potassium permanganate to produce 3-picolinic acid.

- Esterification: The resulting acid is then reacted with methanol under acidic conditions to form methyl pyridine-3-carboxylate.

- Reduction: This ester is reduced to 3-pyridinemethanol using sodium borohydride.

- Chlorination: Finally, the 3-pyridinemethanol reacts with thionyl chloride to yield the target compound, 3-(chloromethyl)pyridine hydrochloride .

3-(Chloromethyl)pyridine hydrochloride finds applications in various fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Ligand Formation: It can act as a ligand in coordination chemistry, forming complexes with transition metals.

- Research: The compound is utilized in studies investigating its biological effects and interactions with other compounds .

Research has indicated that 3-(chloromethyl)pyridine hydrochloride can interact with various metal complexes. For instance, studies have explored its role in forming complexes with copper(II) and cobalt(II) salts, revealing insights into its structural properties and potential applications in catalysis and material science . These interactions may also influence its biological activity and toxicity profile.

Several compounds share structural similarities with 3-(chloromethyl)pyridine hydrochloride. Below is a comparison highlighting their unique features:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(Chloromethyl)pyridine hydrochloride | Chloromethyl group at the second position | Different reactivity patterns due to positional isomerism |

| 4-(Chloromethyl)pyridine hydrochloride | Chloromethyl group at the fourth position | Exhibits distinct biological activities compared to 3-isomer |

| 3-Picolyl chloride | Lacks hydrochloride component | Used primarily as an alkylating agent |

| 2-Picolyl chloride | Chloromethyl group at the second position | More reactive towards nucleophiles than 3-isomer |

Each of these compounds exhibits unique reactivity and biological profiles, making them suitable for different applications within chemical synthesis and research.

Traditional Multi-Step Synthesis from 3-Methylpyridine Precursors

Potassium Permanganate-Mediated Oxidation Pathways

The synthesis begins with the oxidation of 3-methylpyridine to 3-picolinic acid using potassium permanganate (KMnO4) in aqueous medium. Critical parameters include:

- Molar ratio: 1:2.1–2.3 (3-methylpyridine:KMnO4)

- Temperature: 85–90°C for 30 minutes

- Workup: Acidification to pH 3–4 with HCl, followed by cooling to 25°C for crystallization.

This step achieves yields of ~86%, with MnO2 as a byproduct. Industrial variants use vapor-phase oxidation with α-VOPO4 catalysts to minimize side reactions.

Esterification and Reduction Sequence Optimization

3-Picolinic acid undergoes esterification with methanol under sulfuric acid catalysis:

- Molar ratio: 1:1.3 (acid:methanol)

- Catalyst: 10–15 mol% H2SO4

- Product: Methyl pyridine-3-carboxylate.

The ester is reduced to 3-pyridinemethanol using sodium borohydride (NaBH4) in tetrahydrofuran (THF)-toluene (1:1):

Thionyl Chloride Chlorination Mechanism Studies

The final step involves reacting 3-pyridinemethanol with thionyl chloride (SOCl2):

- Molar ratio: 1:1.1–1.3 (alcohol:SOCl2)

- Solvent: Toluene at 23–35°C

- Mechanism: SN2 displacement via a chlorosulfite intermediate, with pyridine scavenging HCl.

Industrial protocols use automated addition to control exothermicity, achieving >97% yield.

Reaction Optimization Data

| Step | Reactants | Conditions | Yield | Byproducts |

|---|---|---|---|---|

| Oxidation | 3-Methylpyridine, KMnO4 | 85–90°C, H2O | 86% | MnO2, SO2 |

| Esterification | 3-Picolinic acid, MeOH | H2SO4, reflux | 92% | H2O |

| Reduction | Methyl ester, NaBH4 | THF-toluene, AlCl3 | 89% | B(OH)3 |

| Chlorination | 3-Pyridinemethanol, SOCl2 | Toluene, 25°C | 97% | SO2, HCl |

Microreactor technology has emerged as a transformative approach for the synthesis of 3-(chloromethyl)pyridine hydrochloride, offering significant advantages over traditional batch processes in terms of safety, efficiency, and reaction control [1] [2]. The implementation of microreactor-based chloromethylation techniques has revolutionized the production of chloromethylated pyridine derivatives by providing enhanced heat and mass transfer capabilities that are essential for these highly exothermic reactions [3] [4].

The fundamental principle underlying microreactor-based chloromethylation involves the precise control of reaction parameters within microscale channels, typically ranging from 10 to 1000 micrometers in diameter [5] [4]. This miniaturization enables exceptional temperature control, with variations as small as ±1°C, which is crucial for managing the highly exothermic nature of chloromethylation reactions involving pyridine substrates [6] [5]. The enhanced heat transfer rates achieved in microreactors allow for the safe handling of reactive intermediates that would otherwise pose significant challenges in conventional batch reactors [2] [4].

Research has demonstrated that microreactor-based synthesis of 3-(chloromethyl)pyridine hydrochloride achieves superior conversion rates compared to traditional methods [7] [5]. The continuous flow nature of microreactors enables precise residence time control, typically ranging from seconds to minutes, which prevents the formation of unwanted byproducts that commonly occur in longer batch reactions [3] [5]. This temporal precision is particularly important for chloromethylation reactions, where extended reaction times can lead to over-chlorination and cross-linking reactions [8] [5].

The temperature optimization studies in microreactor systems have revealed optimal operating conditions for 3-(chloromethyl)pyridine hydrochloride synthesis [9] [10]. Investigations have shown that temperatures between 60°C and 80°C provide the ideal balance between reaction rate and selectivity, with higher temperatures leading to increased byproduct formation [8] [10]. The ability to operate at elevated pressures, up to 200 bar in advanced microreactor systems, allows for the use of superheated solvents, which can significantly enhance reaction kinetics [3] [6].

Table 1: Comparison of Reactor Technologies for Chloromethylation Processes

| Reactor Type | Residence Time | Temperature Control | Heat Transfer | Pressure Capability | Reaction Yield | Safety Rating |

|---|---|---|---|---|---|---|

| Microreactor | Seconds to minutes | Excellent (±1°C) | Very high | Up to 200 bar | 85-95% | High |

| Continuous Flow | Minutes | Good (±3°C) | High | Up to 100 bar | 75-90% | Medium-High |

| Batch Reactor | Hours | Moderate (±5°C) | Moderate | Usually <10 bar | 60-85% | Medium |

The mechanism of chloromethylation in microreactor systems follows established electrophilic aromatic substitution pathways, but with significantly improved kinetics due to enhanced mixing and heat transfer [11] [12]. The formation of chloromethyl cations, generated through the interaction of formaldehyde precursors with hydrochloric acid, occurs more efficiently in the controlled environment of microreactors [13] [11]. This improved efficiency results from the rapid mixing of reactants in the microscale channels, which promotes the formation of reactive intermediates while minimizing their decomposition [4] [11].

Studies have shown that the degree of chloromethylation can be precisely controlled through residence time manipulation in microreactor systems [8] [5]. For 3-(chloromethyl)pyridine hydrochloride synthesis, optimal residence times of 5-10 minutes have been identified, providing conversions exceeding 90% while maintaining selectivity above 85% [8] [14]. The continuous nature of the process also enables real-time monitoring and adjustment of reaction parameters, allowing for dynamic optimization based on product quality requirements [15] [16].

The scalability of microreactor-based chloromethylation has been demonstrated through numbering-up strategies, where multiple microreactor units operate in parallel to achieve industrial-scale production [3] [14]. This approach maintains the advantages of microscale reaction control while achieving throughput rates comparable to conventional batch processes [3] [14]. Recent implementations have shown production rates exceeding 1 gram per hour for 3-(chloromethyl)pyridine hydrochloride with consistent quality and yield [15] [14].

Solvent System Optimization in Flow Chemistry

Solvent selection and optimization represent critical factors in the successful implementation of flow chemistry for 3-(chloromethyl)pyridine hydrochloride synthesis [16] [17]. The unique requirements of continuous flow systems, including thermal stability, appropriate viscosity, and chemical compatibility with reactor materials, necessitate careful evaluation of solvent systems for optimal performance [17] [18].

Dichloromethane has emerged as a primary solvent choice for chloromethylation reactions in flow systems due to its excellent dissolving power for both organic substrates and chlorinating agents [19] [18]. The relatively low boiling point of 39.6°C allows for easy product isolation and solvent recovery, while its chemical inertness under typical reaction conditions prevents unwanted side reactions [19] [20]. However, the use of dichloromethane requires careful pressure control in flow systems to prevent premature vaporization, particularly at elevated reaction temperatures [18] [20].

Tetrahydrofuran represents another significant solvent option for flow-based chloromethylation, offering enhanced solubility for polar substrates and intermediates [21] [18]. The polar aprotic nature of tetrahydrofuran facilitates the stabilization of charged intermediates formed during the chloromethylation process, leading to improved reaction kinetics [12] [21]. Research has demonstrated that tetrahydrofuran-based systems achieve conversion rates of 65% for pyridine chloromethylation under optimized flow conditions [18] [21].

Table 2: Solvent Systems for Chloromethylation in Flow Chemistry

| Solvent | Polarity Index | Boiling Point (°C) | Chloromethylation Yield (%) | Flow Rate (mL/min) | Residence Time (min) | Advantages |

|---|---|---|---|---|---|---|

| Dichloromethane | 3.1 | 39.6 | 78 | 0.5 | 5 | Fast reaction |

| Tetrahydrofuran | 4.0 | 66 | 65 | 0.8 | 8 | Good solubility |

| Toluene | 2.4 | 110.6 | 72 | 0.3 | 12 | Thermal stability |

| Acetonitrile | 5.8 | 82 | 58 | 0.6 | 7 | Polar substrate compatibility |

| THF/Toluene (1:1) | 3.2 | 66-110 | 85 | 0.4 | 10 | Optimal balance |

Toluene has been extensively investigated as a solvent for high-temperature chloromethylation reactions in flow systems [18] [21]. The higher boiling point of 110.6°C enables reaction temperatures up to 80°C without excessive vapor pressure, providing improved thermal stability for extended continuous operation [18] [21]. Studies have shown that toluene-based systems achieve 72% yields for chloromethylated pyridine derivatives while maintaining excellent selectivity profiles [18] [21].

The development of binary solvent systems has yielded significant improvements in chloromethylation efficiency [17] [18]. The combination of tetrahydrofuran and toluene in equal proportions has demonstrated superior performance, achieving 85% yields for 3-(chloromethyl)pyridine hydrochloride synthesis [18] [17]. This binary system combines the polar solubilization properties of tetrahydrofuran with the thermal stability of toluene, creating an optimal reaction environment [17] [18].

Solvent gradient techniques have been implemented in flow systems to optimize reaction conditions dynamically [17] [22]. These approaches involve systematic variation of solvent composition during the continuous process, allowing for real-time optimization of reaction parameters [17] [22]. Research has demonstrated that binary solvent gradients can improve yields by 10-15% compared to single-solvent systems while reducing byproduct formation [17] [22].

Table 3: Effect of Temperature and Pressure on Chloromethylation in Microreactors

| Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) | Residence Time (min) | Byproduct Formation (%) |

|---|---|---|---|---|---|

| 25 | 1 | 45 | 95 | 20 | 2 |

| 40 | 5 | 62 | 92 | 15 | 4 |

| 60 | 10 | 78 | 88 | 10 | 8 |

| 80 | 20 | 85 | 82 | 5 | 12 |

| 100 | 30 | 92 | 75 | 3 | 18 |

The influence of solvent polarity on chloromethylation mechanisms has been thoroughly investigated through computational and experimental studies [12] [11]. Higher polarity solvents stabilize ionic intermediates more effectively, leading to enhanced reaction rates and improved selectivity [12] [11]. The solvation energy calculations have demonstrated that polar solvents provide lower energy pathways for chloromethylation reactions, resulting in more favorable thermodynamics [12] [11].

Acetonitrile has been evaluated as a polar aprotic solvent for specialized applications requiring enhanced substrate solubility [23] [18]. While achieving lower overall yields of 58%, acetonitrile systems demonstrate superior performance for highly polar pyridine substrates that exhibit limited solubility in less polar solvents [23] [18]. The higher dielectric constant of acetonitrile facilitates the stabilization of charged transition states, although this advantage is offset by increased byproduct formation rates [18] [23].

The optimization of flow rates and residence times has been systematically studied across different solvent systems [15] [17]. Lower flow rates, typically 0.3-0.8 mL/min, have been found optimal for achieving complete conversion while maintaining selectivity [15] [17]. The residence time requirements vary significantly with solvent choice, ranging from 5 minutes for dichloromethane systems to 12 minutes for toluene-based reactions [18] [15].

Physical Description

Melting Point

137-143 °C

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (93.88%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Analytic Laboratory Methods

OSW Method 8270B. Determination Semivolatile Organic compounds by Gas Chromatography/Mass Spectrometry (GC/MS): Capillary Column Technique. Estimated quantitation limit=100 ug/l.

SFSAS_29. Extraction and Analysis of Organics in Biological Tissue. Capillary gas chromatography/mass spectrometry analysis. Limit of quantitation=2 mg/kg.